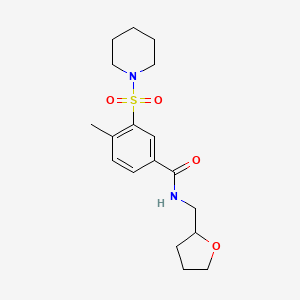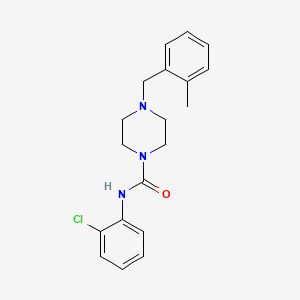![molecular formula C18H16ClN3O3 B5314401 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide, commonly known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential use in treating infections caused by antibiotic-resistant bacteria.
Mécanisme D'action
OXA-23 inhibitor works by binding to the active site of the OXA-23 enzyme, which is located in the bacterial cell wall. This prevents the enzyme from breaking down carbapenems, which allows these antibiotics to remain active and kill the bacteria. The binding of OXA-23 inhibitor to the OXA-23 enzyme is irreversible, which means that the inhibitor remains bound to the enzyme even after the antibiotic has been metabolized.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OXA-23 inhibitor are primarily related to its ability to restore the effectiveness of carbapenems against antibiotic-resistant bacteria. This can lead to improved clinical outcomes for patients with these infections, as well as a reduction in the use of alternative antibiotics that may be less effective or have more side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using OXA-23 inhibitor in lab experiments is that it can be used to study the mechanisms of antibiotic resistance in bacteria. This can help researchers to develop new strategies for overcoming antibiotic resistance and improving the effectiveness of existing antibiotics. However, one limitation of using OXA-23 inhibitor is that it may not be effective against all types of antibiotic-resistant bacteria, particularly those that produce other types of carbapenemases.
Orientations Futures
There are several future directions for research on OXA-23 inhibitor, including:
1. Developing new derivatives of OXA-23 inhibitor that are more effective against a wider range of antibiotic-resistant bacteria.
2. Studying the long-term safety and efficacy of OXA-23 inhibitor in clinical trials.
3. Investigating the use of OXA-23 inhibitor in combination with other antibiotics to improve their effectiveness against antibiotic-resistant bacteria.
4. Developing new methods for delivering OXA-23 inhibitor to bacterial cells, such as through nanoparticles or other targeted drug delivery systems.
5. Studying the potential use of OXA-23 inhibitor in veterinary medicine to treat infections in animals.
Conclusion:
OXA-23 inhibitor is a promising compound that has the potential to improve the treatment of infections caused by antibiotic-resistant bacteria. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research directions for OXA-23 inhibitor include developing new derivatives, studying its long-term safety and efficacy, investigating its use in combination with other antibiotics, developing new delivery methods, and exploring its use in veterinary medicine.
Méthodes De Synthèse
The synthesis of OXA-23 inhibitor involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with N-methyl-N-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine in the presence of triethylamine to produce OXA-23 inhibitor. The overall yield of the synthesis is around 50%, and the purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
OXA-23 inhibitor has been extensively studied for its potential use in treating infections caused by antibiotic-resistant bacteria, particularly those that produce the OXA-23 enzyme. This enzyme is responsible for breaking down carbapenems, which are a class of antibiotics that are often used as a last resort for treating bacterial infections. OXA-23 inhibitor works by binding to the OXA-23 enzyme and preventing it from breaking down carbapenems, thereby restoring the effectiveness of these antibiotics.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-22(17(23)12-24-15-5-3-2-4-6-15)11-16-20-18(21-25-16)13-7-9-14(19)10-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVZPHUVUIYFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)